molecular formula C6H11BrO3 B14292478 1-Ethoxyethyl bromoacetate CAS No. 121669-92-9

1-Ethoxyethyl bromoacetate

Cat. No.: B14292478
CAS No.: 121669-92-9
M. Wt: 211.05 g/mol
InChI Key: ZAYWKTJZACHOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxyethyl bromoacetate is an organic compound with the molecular formula C6H11BrO3. It is a bromoacetate ester, characterized by the presence of a bromoacetate group attached to an ethoxyethyl moiety. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxyethyl bromoacetate can be synthesized through the esterification of bromoacetic acid with 1-ethoxyethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of bromoacetic acid to a mixture of 1-ethoxyethanol and sulfuric acid under controlled temperature and pressure conditions. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxyethyl bromoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromoacetate group is highly reactive and can be readily displaced by nucleophiles such as amines, thiols, and alkoxides.

    Ester Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 1-ethoxyethanol.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under mild to moderate temperatures.

    Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Lithium aluminum hydride is used as a reducing agent under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted bromoacetates.

    Ester Hydrolysis: Bromoacetic acid and 1-ethoxyethanol.

    Reduction: Corresponding alcohols.

Scientific Research Applications

1-Ethoxyethyl bromoacetate has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicinal Chemistry: It serves as a building block in the synthesis of potential drug candidates.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-ethoxyethyl bromoacetate primarily involves its reactivity as an alkylating agent. The bromine atom in the bromoacetate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can alter their function and activity. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

    Ethyl bromoacetate: Similar in structure but lacks the ethoxyethyl group.

    Methyl bromoacetate: Contains a methyl group instead of an ethoxyethyl group.

    Ethyl chloroacetate: Contains a chlorine atom instead of a bromine atom.

Uniqueness: 1-Ethoxyethyl bromoacetate is unique due to the presence of the ethoxyethyl group, which imparts different physical and chemical properties compared to its analogs

Properties

CAS No.

121669-92-9

Molecular Formula

C6H11BrO3

Molecular Weight

211.05 g/mol

IUPAC Name

1-ethoxyethyl 2-bromoacetate

InChI

InChI=1S/C6H11BrO3/c1-3-9-5(2)10-6(8)4-7/h5H,3-4H2,1-2H3

InChI Key

ZAYWKTJZACHOOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.